molecular formula C7H9BBrNO2 B14082368 (5-Bromo-2-ethylpyridin-3-yl)boronic acid

(5-Bromo-2-ethylpyridin-3-yl)boronic acid

Cat. No.: B14082368
M. Wt: 229.87 g/mol
InChI Key: QBDSGFCLNZYRSH-UHFFFAOYSA-N
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Description

(5-Bromo-2-ethylpyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C7H9BBrNO2 and a molecular weight of 229.87 g/mol . This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-ethylpyridin-3-yl)boronic acid typically involves the bromination of 2-ethylpyridine followed by borylation. The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The subsequent borylation is often carried out using a palladium-catalyzed reaction with bis(pinacolato)diboron in the presence of a base such as potassium acetate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation also enhances the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-ethylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (5-Bromo-2-ethylpyridin-3-yl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is exploited in various coupling reactions, where the boronic acid acts as a nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-2-ethylpyridin-3-yl)boronic acid is unique due to the presence of both the bromo and ethyl groups, which provide distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C7H9BBrNO2

Molecular Weight

229.87 g/mol

IUPAC Name

(5-bromo-2-ethylpyridin-3-yl)boronic acid

InChI

InChI=1S/C7H9BBrNO2/c1-2-7-6(8(11)12)3-5(9)4-10-7/h3-4,11-12H,2H2,1H3

InChI Key

QBDSGFCLNZYRSH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1CC)Br)(O)O

Origin of Product

United States

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